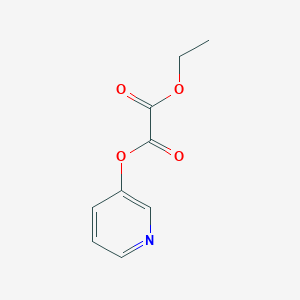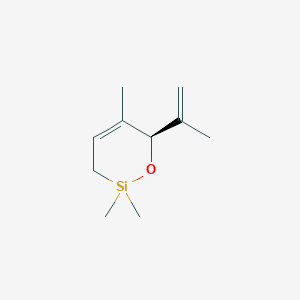
(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline is a unique organosilicon compound characterized by its distinct structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its structure includes a dihydrooxasiline ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline typically involves several key steps. One common synthetic route includes the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. For instance, the preparation might involve the use of trimethylsilyl chloride and a suitable alkene in the presence of a catalyst to facilitate the formation of the dihydrooxasiline ring. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the dihydrooxasiline ring or the attached alkyl groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex organosilicon compounds. In biology, it has potential applications in the development of novel biomaterials due to its unique structural properties. In medicine, research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations. Industrially, (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline is used in the production of specialty polymers and coatings, where its unique properties can enhance performance characteristics.
Mécanisme D'action
The mechanism by which (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline exerts its effects is primarily through interactions with specific molecular targets. These interactions often involve the silicon atom in the dihydrooxasiline ring, which can form bonds with various biological molecules. The pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline stands out due to its unique structural features and reactivity. Similar compounds might include other organosilicon compounds with different substituents on the silicon atom or variations in the ring structure. For example, compounds like (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasilane or (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiloxane share some similarities but differ in their specific chemical properties and applications.
Propriétés
Numéro CAS |
247063-87-2 |
|---|---|
Formule moléculaire |
C10H18OSi |
Poids moléculaire |
182.33 g/mol |
Nom IUPAC |
(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline |
InChI |
InChI=1S/C10H18OSi/c1-8(2)10-9(3)6-7-12(4,5)11-10/h6,10H,1,7H2,2-5H3/t10-/m1/s1 |
Clé InChI |
UNNMTPDNXKCVAE-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC[Si](O[C@@H]1C(=C)C)(C)C |
SMILES canonique |
CC1=CC[Si](OC1C(=C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



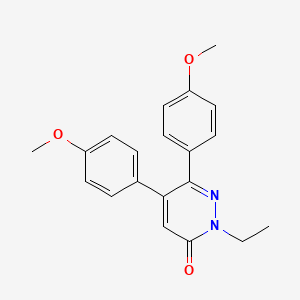
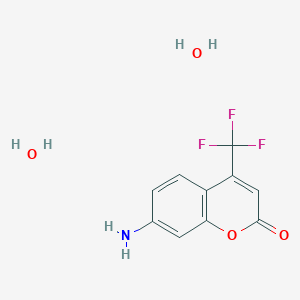
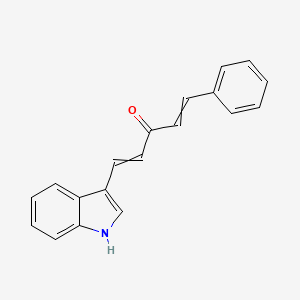

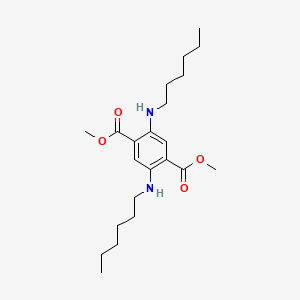
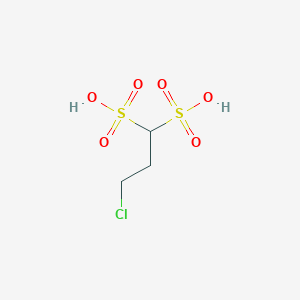
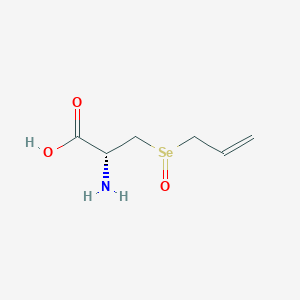
![1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene](/img/structure/B14256853.png)
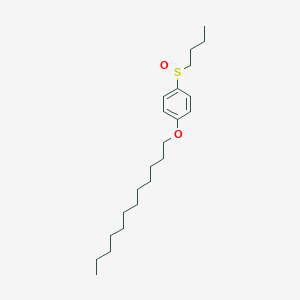
![N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14256857.png)
![1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis-](/img/structure/B14256859.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclopentyl-2-pyridylamine](/img/structure/B14256861.png)
